Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The benzylsulfonyl group can be added via sulfonylation reactions, and the propanamido group is introduced through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the benzylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzylsulfonyl group can yield benzyl sulfides.
Scientific Research Applications
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with sulfonyl and amido groups, such as:
- Ethyl 3-(benzylsulfonyl)propanoate
- 4,5-Dimethylthiophene-3-carboxamide
- Benzylsulfonyl thiophene derivatives
Uniqueness
Ethyl 2-(3-(benzylsulfonyl)propanamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the specific combination of functional groups and their positions on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(3-benzylsulfonylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-25-19(22)17-13(2)14(3)26-18(17)20-16(21)10-11-27(23,24)12-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLBDPOOKEFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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